molecular formula C7H8ClN3O5 B14414598 Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 80354-49-0

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B14414598
CAS No.: 80354-49-0
M. Wt: 249.61 g/mol
InChI Key: KZZILGDAMASFTG-UHFFFAOYSA-N
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Description

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H8ClN3O5 and a molecular weight of 249.61 g/mol . This compound is known for its unique structure, which includes a nitroso group, a chloroethyl group, and a pyrrolidinyl ester. It has applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of (2-chloroethyl)amine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester involves the interaction of its functional groups with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitroso group, a chloroethyl group, and a pyrrolidinyl ester. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O5/c8-3-4-10(9-15)7(14)16-11-5(12)1-2-6(11)13/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZILGDAMASFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N(CCCl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230261
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-49-0
Record name 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80354-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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